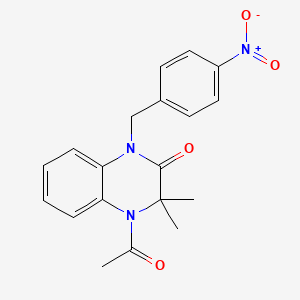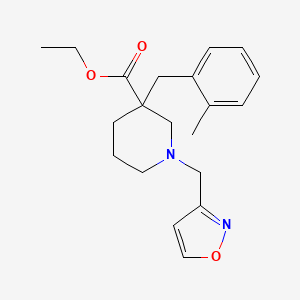
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. IPP belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids.
Mechanism of Action
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide works by selectively binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as a decrease in bone resorption. Additionally, this compound has been shown to have a tissue-selective effect, meaning it has a greater impact on muscle and bone tissue than on other tissues such as the prostate gland.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and strength, improve bone density and strength, and enhance physical performance in animal models. It has also been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is its tissue-selective effect, which allows for a more targeted approach to studying its effects on muscle and bone tissue. However, one limitation is that the long-term effects of this compound use are not yet fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide. One area of focus could be on developing more potent and selective SARMs that have fewer side effects than traditional anabolic steroids. Additionally, more research is needed to determine the long-term effects of this compound use and its potential as a therapeutic agent for metabolic disorders. Finally, there is a need for more studies on this compound's effects on bone density and strength in postmenopausal women, as this population is at high risk for osteoporosis.
Synthesis Methods
The synthesis of 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the reaction of 2-isopropylphenol with 3-pyridinemethanamine in the presence of an acid catalyst to form this compound. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is isolated through a series of purification steps.
Scientific Research Applications
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been studied for its potential use as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve bone density and strength, increase muscle mass and strength, and enhance physical performance. Furthermore, this compound has been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-8-4-5-9-17(16)22-14(3)18(21)20-12-15-7-6-10-19-11-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJCKGZYIPSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
![methyl {[4-(4-methoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetate](/img/structure/B6130888.png)


![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
